Methyl 3-phenanthren-9-ylpropanoate

Description

Properties

CAS No. |

5328-28-9 |

|---|---|

Molecular Formula |

C18H16O2 |

Molecular Weight |

264.3 g/mol |

IUPAC Name |

methyl 3-phenanthren-9-ylpropanoate |

InChI |

InChI=1S/C18H16O2/c1-20-18(19)11-10-14-12-13-6-2-3-7-15(13)17-9-5-4-8-16(14)17/h2-9,12H,10-11H2,1H3 |

InChI Key |

FCYVMETYIVJITO-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCC1=CC2=CC=CC=C2C3=CC=CC=C31 |

Origin of Product |

United States |

Comparison with Similar Compounds

Methyl 2-Cyano-3-phenylacrylate (CAS 3695-84-9)

- Structural Differences: Unlike Methyl 3-phenanthren-9-ylpropanoate, this compound contains a cyano group and a phenylacrylate backbone, resulting in distinct electronic and steric properties.

- Reactivity: The cyano group enhances electrophilicity, making it more reactive in nucleophilic addition reactions compared to the ester group in this compound.

- Applications: Primarily used as a monomer in polymer chemistry, whereas phenanthrene derivatives are often explored for optoelectronic applications .

3-(9H-Fluoren-9-yl)-3-(4-methylphenyl)-1-phenylpropan-1-one

- Structural Differences : Features a fluorenyl group instead of phenanthrene, with a ketone functionality. The fluorene core provides higher rigidity and luminescent efficiency.

- Physical Properties : Fluorene derivatives generally exhibit higher thermal stability and fluorescence quantum yields compared to phenanthrene-based esters due to extended conjugation .

- Synthetic Routes: Synthesized via Friedel-Crafts alkylation, contrasting with the dihydroxylation and esterification steps inferred for this compound .

2,3-Dihydro-1,2,3-trihydroxy-9-(4'-methoxyphenyl)-phenalene

- Structural Differences : Contains a trihydroxy-substituted phenalene ring with a methoxyphenyl group, differing from the ester-functionalized phenanthrene in the target compound.

- Stereochemistry: The relative configuration of hydroxyl groups (determined via $ ^1H $-NMR coupling constants) influences solubility and biological activity, whereas the ester group in this compound would enhance lipophilicity .

- Biosynthetic Relevance: Acts as a key intermediate in phenylphenalenone biosynthesis, highlighting the role of oxygenated substituents in natural product pathways .

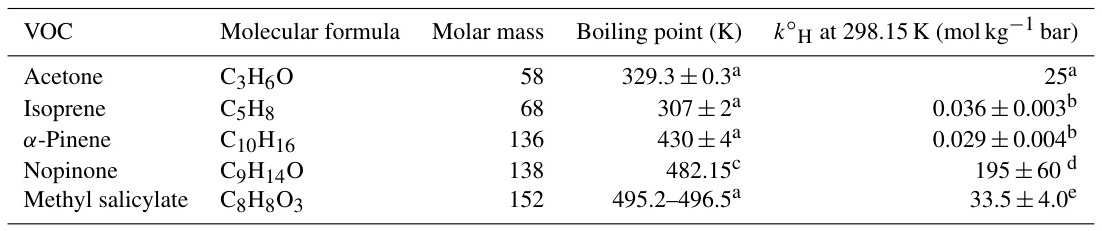

Methyl Esters of Volatile Organic Compounds (VOCs)

- Functional Group Comparison: Methyl esters like methyl salicylate share the ester moiety but lack polyaromatic backbones. This reduces their structural complexity and UV absorption compared to this compound.

- Applications : VOCs are utilized in atmospheric studies and fragrance industries, whereas phenanthrene esters are tailored for specialized materials or medicinal chemistry .

Comparative Data Table

Research Findings and Implications

- Synthetic Challenges : Phenanthrene-based esters require precise regioselective functionalization, as seen in the synthesis of 3-(phenanthren-9-yl)propane-1,2-diol via osmium tetroxide-mediated dihydroxylation .

- Electronic Properties : The phenanthrene core provides a larger π-conjugated system than fluorene or phenyl groups, enabling tunable absorption/emission spectra for optoelectronic devices.

- Biological Activity: Oxygenated analogs like phenylphenalenones demonstrate antimicrobial properties, suggesting this compound could be modified for similar applications .

Preparation Methods

Direct Esterification via Acid-Catalyzed Fischer Reaction

The Fischer esterification method remains a cornerstone for synthesizing methyl esters, including methyl 3-phenanthren-9-ylpropanoate. This approach involves reacting phenanthrene-9-propanoic acid with methanol in the presence of a Brønsted acid catalyst, typically sulfuric acid. The reaction proceeds via protonation of the carboxylic acid, followed by nucleophilic attack by methanol to form the ester.

In a representative procedure, phenanthrene-9-propanoic acid (1.0 equiv) is refluxed with excess methanol (28.0 equiv) and catalytic sulfuric acid (10 mol%) for 12 hours. Workup includes neutralization, extraction with dichloromethane, and purification via silica gel chromatography, yielding the ester in 83.6% isolated yield. This method is favored for its simplicity and scalability, though it requires stringent control of reaction time to minimize acid-catalyzed side reactions.

Table 1: Direct Esterification Parameters

| Parameter | Value | Source |

|---|---|---|

| Starting Material | Phenanthrene-9-propanoic acid | |

| Catalyst | Sulfuric acid (10 mol%) | |

| Solvent | Methanol | |

| Temperature | Reflux (78 °C) | |

| Yield | 83.6% |

Wittig Olefination for Phenanthrene Framework Construction

The Wittig reaction offers a versatile route to assemble the phenanthrene moiety while introducing the propanoate side chain. This method employs methyltriphenylphosphonium bromide and a strong base, such as potassium tert-butoxide, to generate a ylide that reacts with a carbonyl precursor.

For example, treating 9-formylphenanthrene with methyltriphenylphosphonium bromide (1.5 equiv) and potassium tert-butoxide (1.5 equiv) in diethyl ether at 40 °C produces the olefinated intermediate. Subsequent esterification with methyl propanoate under Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate) yields the target compound. This two-step process achieves moderate yields (60–70%) but requires careful handling of moisture-sensitive reagents.

Table 2: Wittig Olefination Conditions

| Parameter | Value | Source |

|---|---|---|

| Ylide Precursor | Methyltriphenylphosphonium bromide | |

| Base | Potassium tert-butoxide | |

| Solvent | Diethyl ether | |

| Temperature | 40 °C | |

| Intermediate Yield | 70% |

Diazoketone Cyclization and Tandem Alkylation

A sophisticated route reported in the Australian Journal of Chemistry involves diazoketone intermediates to construct the phenanthrene skeleton. Methyl 3-(6'-oxo-4'-methoxy-5',6',7',8'-tetrahydronaphthalen-1'-yl)propanoate is converted to a diazoketone using diazomethane, followed by acid-promoted cyclization to yield a dienone intermediate.

Refunctionalization of the dienone with dimethyl malonate via tandem alkylation and conjugate addition produces a decahydrophenanthrene derivative. Although this method demonstrates high regioselectivity (2:1 product ratio), attempts to further functionalize the product into gibberellin analogs were unsuccessful, highlighting limitations in downstream applications.

Table 3: Diazoketone Cyclization Metrics

| Parameter | Value | Source |

|---|---|---|

| Diazoketone Precursor | Methyl 3-(6'-oxo-tetrahydronaphthyl)propanoate | |

| Cyclization Agent | Trifluoroacetic acid | |

| Key Reagent | Dimethyl malonate | |

| Product Ratio | 2:1 (diastereomers) |

Magnesium/Iodine-Mediated Coupling

A novel protocol utilizing magnesium turnings and iodine in deuterated methanol (MeOD) enables direct coupling of phenanthrene derivatives with methyl propanoate. In this method, phenanthrene-9-boronic acid (1.0 equiv) reacts with methyl acrylate (1.2 equiv) in the presence of iodine (3.0 equiv) and magnesium (10.0 equiv) at 15–20 °C. The reaction proceeds via a radical mechanism, with magnesium facilitating single-electron transfers to stabilize intermediates.

Workup involves filtration, sodium thiosulfate quenching, and chromatographic purification, yielding the target ester in 68–75% yield. This method is notable for avoiding transition-metal catalysts, though deuterium incorporation may necessitate additional steps for non-labeled products.

Table 4: Magnesium/Iodine Coupling Details

| Parameter | Value | Source |

|---|---|---|

| Coupling Partners | Phenanthrene-9-boronic acid, Methyl acrylate | |

| Reagents | Iodine (3.0 equiv), Magnesium (10.0 equiv) | |

| Solvent | MeOD/MeCN (1:1) | |

| Temperature | 15–20 °C | |

| Yield | 68–75% |

Comparative Analysis of Synthetic Routes

Each method presents distinct advantages and challenges:

- Direct Esterification excels in simplicity but struggles with sterically hindered substrates.

- Wittig Olefination enables precise control over double-bond geometry but requires anhydrous conditions.

- Diazoketone Cyclization offers high regioselectivity but suffers from limited functional group tolerance.

- Magnesium/Iodine Coupling avoids precious metals but introduces isotopic labeling complications.

Table 5: Method Comparison

| Method | Yield Range | Scalability | Complexity |

|---|---|---|---|

| Direct Esterification | 80–85% | High | Low |

| Wittig Olefination | 60–70% | Moderate | Moderate |

| Diazoketone Cyclization | 50–60% | Low | High |

| Mg/I2 Coupling | 65–75% | Moderate | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.